REACTION_SMILES
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[C:18]([O:19][CH3:20])([CH3:21])([CH3:22])[CH3:23].[CH3:11][C:12]([C:13](=[O:14])[Cl:15])([CH3:16])[CH3:17].[Cl:1][c:2]1[c:3]([NH2:4])[cH:5][cH:6][cH:7][cH:8]1.[Na+:10].[OH-:9]>>[Cl:1][c:2]1[c:3]([NH:4][C:13]([C:12]([CH3:11])([CH3:16])[CH3:17])=[O:14])[cH:5][cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CC(C)(C)C(=O)Nc1ccccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |